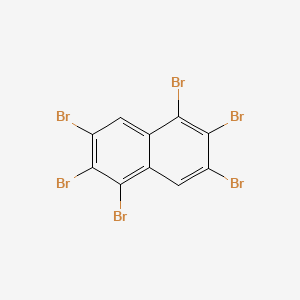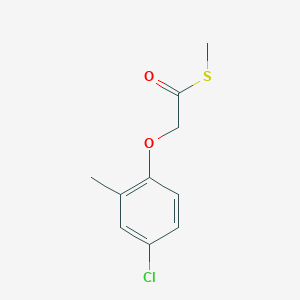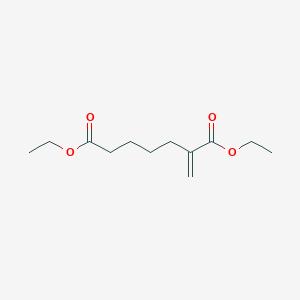
Heptanedioic acid, 2-methylene-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanedioic acid, 2-methylene-, diethyl ester is an organic compound with the molecular formula C11H18O4. It is a derivative of heptanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups, and one of the methylene groups is substituted with a methylene group. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanedioic acid, 2-methylene-, diethyl ester can be synthesized through esterification reactions. One common method involves the reaction of heptanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and obtain the diethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The esterification reaction is followed by purification steps such as distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Heptanedioic acid, 2-methylene-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methylene group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Heptanedioic acid derivatives.
Reduction: Diethyl heptanediol.
Substitution: Halogenated heptanedioic acid esters.
Scientific Research Applications
Heptanedioic acid, 2-methylene-, diethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptanedioic acid, 2-methylene-, diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical processes. The methylene group can also interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Heptanedioic acid, dimethyl ester
- Pentanedioic acid, 2-methylene-, dimethyl ester
- Hexanedioic acid, 2-methyl-5-methylene-, dimethyl ester
Uniqueness
Heptanedioic acid, 2-methylene-, diethyl ester is unique due to its specific substitution pattern and the presence of ethyl ester groups. This structural uniqueness imparts distinct reactivity and properties compared to similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
34762-19-1 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
diethyl 2-methylideneheptanedioate |
InChI |
InChI=1S/C12H20O4/c1-4-15-11(13)9-7-6-8-10(3)12(14)16-5-2/h3-9H2,1-2H3 |
InChI Key |
PNSRVQKIEKYGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC(=C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


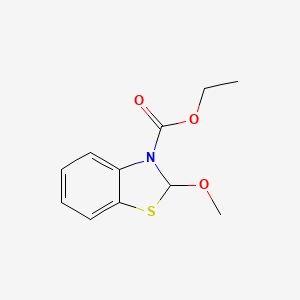

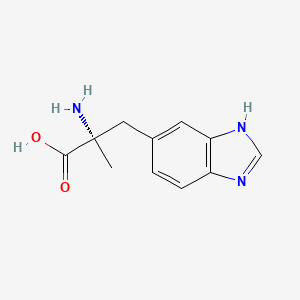
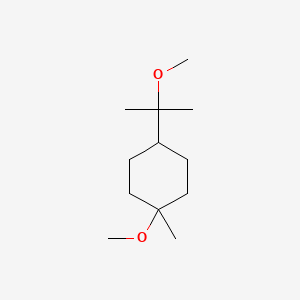
![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
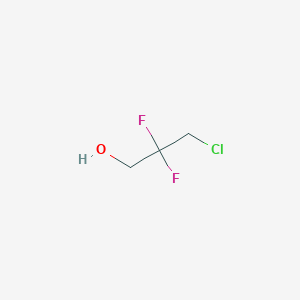
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
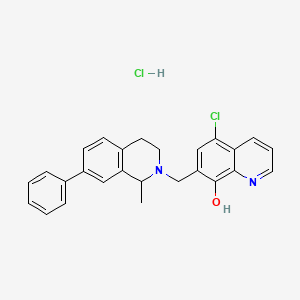
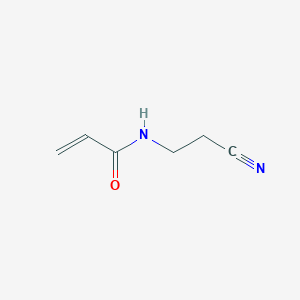
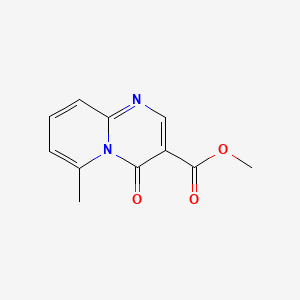

![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
